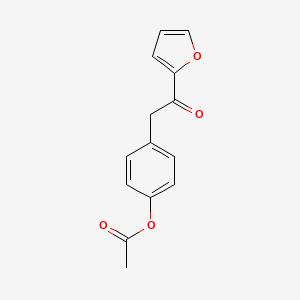

4-Acetoxybenzyl 2-furyl ketone

説明

BenchChem offers high-quality 4-Acetoxybenzyl 2-furyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetoxybenzyl 2-furyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

898766-71-7 |

|---|---|

分子式 |

C14H12O4 |

分子量 |

244.24 g/mol |

IUPAC名 |

[4-[2-(furan-2-yl)-2-oxoethyl]phenyl] acetate |

InChI |

InChI=1S/C14H12O4/c1-10(15)18-12-6-4-11(5-7-12)9-13(16)14-3-2-8-17-14/h2-8H,9H2,1H3 |

InChIキー |

FQVFHDDLKJCVHP-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OC1=CC=C(C=C1)CC(=O)C2=CC=CO2 |

製品の起源 |

United States |

Technical Guide: Synthesis of 4-Acetoxybenzyl 2-Furyl Ketone

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 4-Acetoxybenzyl 2-furyl ketone

CAS Registry Number: 898766-71-7

IUPAC Name: 2-(4-acetoxyphenyl)-1-(furan-2-yl)ethanone

Molecular Formula:

The synthesis of 4-Acetoxybenzyl 2-furyl ketone presents a classic challenge in heterocyclic chemistry: functionalizing the acid-sensitive furan ring without inducing polymerization. While standard Friedel-Crafts acylation conditions (using

This guide details a Modified Friedel-Crafts Acylation protocol utilizing Boron Trifluoride Etherate (

Retrosynthetic Analysis

The logical disconnection is at the carbonyl-furan bond. This reveals two primary precursors:

-

Nucleophile: Furan (acting as the electron-rich heteroaromatic species).

-

Electrophile: (4-Acetoxyphenyl)acetyl chloride.

Figure 1: Retrosynthetic disconnection strategy.

Part 2: Detailed Experimental Protocol

Phase 1: Preparation of 4-Acetoxyphenylacetyl Chloride

Note: If the acid chloride is not commercially available, it must be synthesized from 4-acetoxyphenylacetic acid.

Reagents:

-

4-Acetoxyphenylacetic acid (10.0 mmol)

-

Thionyl chloride (

) (15.0 mmol) -

Catalytic DMF (1-2 drops)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Procedure:

-

Setup: Equip a dry 50 mL round-bottom flask with a reflux condenser and a drying tube (

). -

Dissolution: Suspend 4-acetoxyphenylacetic acid in anhydrous DCM (20 mL).

-

Chlorination: Add thionyl chloride dropwise at 0°C. Add catalytic DMF.

-

Reflux: Warm to room temperature and then reflux gently for 2 hours until gas evolution (

, -

Isolation: Evaporate the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride as a yellow oil or low-melting solid. Use immediately in Phase 2.

Phase 2: Mild Friedel-Crafts Acylation of Furan

Reagents:

-

Furan (12.0 mmol, 1.2 equiv) – Freshly distilled to remove stabilizers.

-

Crude 4-Acetoxyphenylacetyl chloride (10.0 mmol, 1.0 equiv)

-

Boron Trifluoride Etherate (

) (1.0 mmol, 0.1 equiv - Catalytic; or 10 mmol if stoichiometric complexation occurs) -

Solvent: Anhydrous DCM or Diethyl Ether

Critical Control Point: Furan is prone to acid-catalyzed polymerization. The temperature must be strictly controlled between -10°C and 0°C during catalyst addition.

Protocol:

-

Reaction Assembly: Flame-dry a 100 mL three-neck flask. Flush with Argon/Nitrogen.

-

Solvation: Dissolve the prepared acid chloride in 30 mL of anhydrous DCM. Add the furan (1.2 equiv).

-

Catalyst Addition: Cool the mixture to -10°C using an ice/salt bath. Add

dropwise via a syringe pump or pressure-equalizing dropping funnel over 20 minutes.-

Observation: The solution may darken slightly; deep black indicates polymerization (temperature too high).

-

-

Reaction: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature over 1 hour. Monitor by TLC (Silica, Hexane:EtOAc 4:1).

-

Quenching: Pour the reaction mixture into 50 mL of ice-cold saturated

solution. Stir vigorously for 15 minutes to hydrolyze any remaining acid chloride and neutralize the Lewis acid. -

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

-

Drying: Combine organic phases, wash with brine, dry over anhydrous

, and filter. -

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica Gel 60).

-

Eluent: Gradient from 100% Hexane to 80:20 Hexane/Ethyl Acetate.

-

Data Summary Table

| Parameter | Specification | Notes |

| Stoichiometry | 1.0 : 1.2 (Acid Chloride : Furan) | Excess furan minimizes di-acylation. |

| Catalyst | Milder than | |

| Temperature | -10°C | Critical to avoid polymerization. |

| Yield Target | 65% - 80% | Dependent on moisture control. |

| Appearance | Off-white to pale yellow solid | Recrystallize from EtOH/Hexane if needed. |

Part 3: Mechanistic Insight

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The furan ring is highly activated, directing substitution primarily to the

Key Pathway Steps:

-

Activation: The Lewis acid (

) coordinates with the acyl chloride, generating a highly electrophilic acylium ion complex. -

Attack: The

-electrons of the furan C2-C3 bond attack the acylium ion, forming a resonance-stabilized sigma complex (Wheland intermediate). -

Re-aromatization: Loss of a proton restores the aromaticity of the furan ring.

Figure 2: Electrophilic Aromatic Substitution pathway for Furan acylation.

Regioselectivity: Substitution at the C2 position is favored over C3 because the cationic intermediate resulting from C2 attack allows for delocalization of the positive charge over three atoms (O, C3, C5), whereas C3 attack allows delocalization over only two atoms.

Part 4: Troubleshooting & Safety

Common Failure Modes

-

Black Tar Formation:

-

Cause: Acid concentration too high or temperature uncontrolled.

-

Fix: Use diluted conditions (DCM) and strictly maintain T < 0°C during addition. Switch to milder catalysts like

if

-

-

Low Yield:

-

Cause: Hydrolysis of the acid chloride.

-

Fix: Ensure all glassware is flame-dried and reagents are anhydrous. Verify acid chloride formation via IR (carbonyl shift ~1800 cm⁻¹).

-

-

Des-acetylation:

-

Cause: Lewis acid catalyzed cleavage of the phenolic ester.

-

Fix: Reduce reaction time. If persistent, use the 4-methoxy analog and deprotect/acetylate in a later step (though this adds steps).

-

Safety Data

-

Furan: Highly flammable, suspected carcinogen (Group 2B). Forms explosive peroxides. Use only in a fume hood.

-

Boron Trifluoride Etherate: Corrosive, moisture-sensitive. Reacts violently with water.

-

Thionyl Chloride: Releases toxic HCl and SO2 gas.

Part 5: References

-

Heid, J. V., & Levine, R. (1948).[2] The Acylation of Furan and Thiophene with Aliphatic Anhydrides in the Presence of Boron Trifluoride-Etherate.[2] The Journal of Organic Chemistry, 13(3), 409-412.[2] Retrieved from [Link]

-

Opietnik, M., et al. (2012).[2] Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2.[2] Current Organic Chemistry, 16, 2739.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Technical Guide: Novel Furan-Containing Organic Compounds

Navigating the Pharmacophore-Toxicophore Frontier

Executive Summary

Furan, a five-membered aromatic heterocycle, occupies a paradoxical position in modern chemical sciences. In material science, it is the cornerstone of the post-petrochemical era, with 2,5-furandicarboxylic acid (FDCA) serving as a primary building block for renewable polyesters (PEF). In medicinal chemistry, however, the furan ring is a "structural alert."[1] While historically present in blockbuster drugs like Furosemide and Ranitidine , the moiety is prone to metabolic bioactivation by Cytochrome P450 enzymes, leading to hepatotoxicity.

This guide provides a rigorous technical analysis of novel furan architectures, focusing on synthetic methodologies that access polysubstituted scaffolds, the mechanistic basis of furan toxicity, and strategies to mitigate metabolic liability while retaining bioactivity.

Metabolic Liability: The Mechanism of Bioactivation

For drug developers, understanding the metabolic fate of the furan ring is non-negotiable. The core issue is not the furan ring itself, but its oxidation by hepatic enzymes, primarily CYP2E1 , which converts the aromatic system into a highly reactive electrophile.

The cis-2-Butene-1,4-dial (BDA) Pathway

The oxidation of the furan ring typically proceeds via an unstable epoxide intermediate or direct oxidation to cis-2-butene-1,4-dial (BDA) .[2] BDA is a potent Michael acceptor that covalently binds to protein nucleophiles (cysteine thiolates, lysine amines) and DNA, driving hepatocellular necrosis and carcinogenesis.

Key Insight: Substitution at the C2 and C5 positions can sterically or electronically impede this oxidation, a critical design strategy for safer furan-containing drugs.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical bioactivation pathway that researchers must mitigate.

Caption: Figure 1.[3][4] The oxidative bioactivation of furan to the toxic metabolite cis-2-butene-1,4-dial (BDA) and competing detoxification pathways.

Advanced Synthetic Architectures

Traditional synthesis (e.g., Paal-Knorr) often requires harsh acidic conditions and limits functional group tolerance. Recent advances utilize transition-metal catalysis to access polysubstituted furans with high regiocontrol, essential for fine-tuning biological properties.

Spotlight Methodology: Rh(II)-Catalyzed [2+3] Annulation

A powerful modern method involves the reaction of N-sulfonyl-1,2,3-triazoles with enaminones. This reaction proceeds via a rhodium-azavinyl carbene intermediate, offering access to fully substituted furan cores that are difficult to synthesize via condensation chemistry.

Advantages:

-

Atom Economy: High.

-

Regioselectivity: Controlled by the electronic nature of the Rh-carbene.

-

Safety: Avoids the use of volatile, unsubstituted furan precursors.

Visualization: Synthetic Workflow

Caption: Figure 2. Rhodium(II)-catalyzed synthesis of polysubstituted furans via azavinyl carbene intermediates.

Experimental Protocol: Synthesis of 2,5-Diaryl Furans

Context: This protocol describes a robust, transition-metal-free continuous flow synthesis or a mild Pd-catalyzed coupling. Below is a standardized procedure for a Pd-catalyzed coupling suitable for medicinal chemistry library generation.

Target Compound: 2-(4-Acetylphenyl)-5-(methoxycarbonylmethyl)furan

Materials & Reagents[1][3][4][5][6][7][8][9]

-

Substrate A: Methyl 3-oxo-6-heptynoate (1.0 equiv)

-

Substrate B: 4-Iodoacetophenone (0.7 equiv)

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: K2CO3 (1.5 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology

-

Reaction Assembly: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine Methyl 3-oxo-6-heptynoate (113 mg, 0.73 mmol) and 4-Iodoacetophenone (120 mg, 0.49 mmol).

-

Catalyst Addition: Add K2CO3 (101 mg, 0.73 mmol) followed by Pd(PPh3)4 (28 mg, 0.02 mmol) under an argon atmosphere.

-

Solvation: Add anhydrous DMF (3.0 mL) via syringe.

-

Reaction: Heat the mixture to 100 °C for 3 hours. Monitor consumption of the aryl iodide by TLC (Hexane/EtOAc 4:1) or LC-MS.[2][5]

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry the organic phase over Na2SO4.

-

Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Gradient 0-15% EtOAc in Hexanes).

-

Validation: Confirm structure via 1H NMR (characteristic furan doublets at δ 6.0–7.0 ppm) and HRMS.

Self-Validating Checkpoint: The appearance of two distinct doublets with coupling constants J ≈ 3.0–3.5 Hz in the aromatic region of the 1H NMR spectrum confirms the formation of the 2,5-disubstituted furan ring.

Strategic Optimization in Drug Discovery (SAR)

When a furan moiety appears in a hit compound, the medicinal chemist faces a decision tree. The goal is to retain the pharmacophoric features (hydrogen bond acceptor, aromatic pi-stacking) while blocking metabolic activation.

Optimization Strategies

-

C2/C5 Blocking: Substitution at the α-positions (C2, C5) significantly reduces CYP450 affinity and prevents the formation of the simple dialdehyde.

-

Electron Withdrawal: Adding electron-withdrawing groups (EWGs) to the furan ring decreases the electron density, making the ring less susceptible to initial oxidation.

-

Bioisosteric Replacement: If toxicity persists, replace furan with Thiophene (S-analog, generally more stable but potential for S-oxidation) or Oxazole (N/O-analog, significantly more stable).

Visualization: SAR Decision Tree

Caption: Figure 3. Strategic decision tree for optimizing furan-containing drug candidates.

Materials Science: The Sustainable Furan

While furan toxicity is a concern in pharma, it is a virtue in sustainability. 2,5-Furandicarboxylic acid (FDCA) is chemically stable and serves as a bio-based alternative to terephthalic acid.[6][7]

-

PEF (Polyethylene Furanoate): Produced from FDCA and ethylene glycol.[8]

-

Properties: Superior gas barrier properties (O2, CO2) compared to PET, higher glass transition temperature (Tg), and 100% recyclable.

-

Synthesis Note: The oxidation of 5-hydroxymethylfurfural (HMF) to FDCA is the critical industrial step, often requiring Au or Pt catalysts to prevent ring degradation.

References

-

Recent progress in synthesis and application of furoxan. RSC Advances, 2023.[9]

-

Synthesis of Polysubstituted Furans via Rh(II)-Catalyzed [2 + 3] Annulation. Organic Letters, 2023.[10][11] [11]

-

Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism. Drug Metabolism and Disposition, 2012.

-

Synthesis of 2,5-Disubstituted Furans via Palladium-Catalyzed Annulation. Journal of Organic Chemistry, 2005.

-

Recent advances in the development of green furan ring-containing polymeric materials. Chemical Society Reviews, 2023.

Sources

- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. FDCA bio-based copolyester PBFA: synthesis, properties, and fluorescence regulation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers [eureka.patsnap.com]

- 8. cdn.ihs.com [cdn.ihs.com]

- 9. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Polysubstituted Furans via Rh(II)-Catalyzed [2 + 3] Annulation of N-Sulfonyl-1,2,3-triazoles with Enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Retrosynthetic Analysis of 4-Acetoxybenzyl 2-furyl ketone

This guide provides a comprehensive exploration of the retrosynthetic analysis of 4-Acetoxybenzyl 2-furyl ketone, a molecule of interest for researchers and professionals in drug development and organic synthesis. The principles and methodologies discussed herein are grounded in established chemical logic, aiming to provide a robust framework for the synthesis of this and structurally related compounds.

Section 1: Introduction to Retrosynthetic Analysis and the Target Molecule

Retrosynthetic analysis is a powerful problem-solving technique in organic chemistry used to plan the synthesis of complex organic molecules.[1][2] The process involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known and reliable chemical reactions.[1][3] This reverse-synthesis approach allows for the exploration of multiple synthetic routes, ultimately identifying the most efficient and practical pathway.[1]

Target Molecule: 4-Acetoxybenzyl 2-furyl ketone

The target molecule, 4-Acetoxybenzyl 2-furyl ketone, possesses several key structural features that will guide our retrosynthetic strategy:

-

An unsymmetrical ketone functional group.

-

A furan ring , which is an electron-rich aromatic heterocycle.

-

A 4-acetoxybenzyl group , which includes a protected phenolic hydroxyl group.

The presence of these distinct moieties offers several potential disconnection points, which we will explore in detail.

Section 2: Primary Disconnection Strategies

The central feature of our target molecule is the ketone. Therefore, the most logical starting point for our retrosynthetic analysis is the disconnection of the carbon-carbon bonds adjacent to the carbonyl group.

Disconnection of the Furan-Carbonyl Bond (C-C Disconnection)

One viable strategy is to disconnect the bond between the furan ring and the carbonyl carbon. This disconnection is based on the well-established Friedel-Crafts acylation reaction. Furan, being an electron-rich heterocycle, readily undergoes electrophilic substitution, such as acylation, primarily at the 2-position.[4][5]

This leads to two potential sets of synthons and their corresponding synthetic equivalents:

-

Synthon A1: A 2-furoyl cation. Its synthetic equivalent is 2-furoyl chloride .

-

Synthon A2: A 4-acetoxybenzyl anion. Its synthetic equivalent could be a 4-acetoxybenzyl organometallic reagent , such as a Grignard or organocuprate reagent.

-

Synthon B1: A 2-furyl anion. Its synthetic equivalent is 2-furyllithium or a 2-furyl Grignard reagent .

-

Synthon B2: A 4-acetoxybenzylcarbonyl cation. Its synthetic equivalent is 4-acetoxybenzylacetyl chloride .

Forward Synthesis Implication (Route A): This approach would involve the acylation of a suitable 4-acetoxybenzyl organometallic species with 2-furoyl chloride. Organocuprates (Gilman reagents) are particularly well-suited for the reaction of acyl chlorides to form ketones, as they are less reactive than Grignard reagents and tend not to add to the newly formed ketone.[6][7][8]

Forward Synthesis Implication (Route B): This would entail the reaction of a furyl-based organometallic with an appropriate 4-acetoxybenzyl acyl halide.

Disconnection of the Benzyl-Carbonyl Bond (C-C Disconnection)

Alternatively, we can disconnect the bond between the benzyl group and the carbonyl carbon. This disconnection also points towards a Friedel-Crafts type reaction or a reaction involving an organometallic nucleophile.

This leads to the following synthons and their synthetic equivalents:

-

Synthon C1: A 4-acetoxybenzyl cation. Its synthetic equivalent is 4-acetoxybenzyl chloride or bromide .

-

Synthon C2: A 2-furoyl anion. Its synthetic equivalent would be a nucleophilic species derived from 2-acetylfuran.

-

Synthon D1: A 4-acetoxybenzyl anion. Its synthetic equivalent is a 4-acetoxybenzyl organometallic reagent .

-

Synthon D2: A 2-furoyl cation. Its synthetic equivalent is 2-furoyl chloride .

Forward Synthesis Implication (Route C): This route would involve the Friedel-Crafts acylation of furan with 4-acetoxybenzylacetyl chloride. However, Friedel-Crafts reactions with furan can be sensitive to strong Lewis acids, which may cause polymerization or ring-opening.[4][5] Milder catalysts would be required.

Forward Synthesis Implication (Route D): This is identical to Route A, highlighting the convergence of different disconnection approaches.

Section 3: Analysis of Functional Groups and Further Disconnections

To arrive at readily available starting materials, we must further deconstruct the precursors identified in the primary disconnection strategies.

Synthesis of 2-Furoyl Chloride

2-Furoyl chloride is a key intermediate in several of our proposed routes.[9][10] It can be readily synthesized from 2-furoic acid , a commercially available starting material. The reaction typically involves treatment with thionyl chloride (SOCl₂) or oxalyl chloride.[9][11] Phosgene can also be used in an industrial setting.[12]

Synthesis of 4-Acetoxybenzyl Precursors

The 4-acetoxybenzyl moiety originates from 4-hydroxybenzyl alcohol or p-cresol .

-

Protection of the Phenolic Hydroxyl Group: The acetoxy group is a protecting group for the phenolic hydroxyl. This functional group interconversion (FGI) is a crucial step.[2] The acetylation of 4-hydroxybenzyl alcohol or 4-hydroxybenzaldehyde can be achieved using acetic anhydride, often in the presence of a base like pyridine or a solid catalyst.[13][14][15]

-

Formation of the Benzyl Halide or Organometallic:

-

4-Acetoxybenzyl chloride/bromide can be prepared from 4-acetoxybenzyl alcohol via reaction with a suitable halogenating agent (e.g., SOCl₂, PBr₃).

-

A 4-acetoxybenzyl Grignard reagent would be challenging to prepare directly due to the presence of the ester group. A more viable approach would be to use an organocuprate derived from the corresponding organolithium or Grignard reagent, which would need to be prepared from the halide at low temperatures to avoid reaction with the ester.

-

Section 4: Proposed Synthetic Pathways and Evaluation

Based on the analysis above, we can outline two primary, logical synthetic pathways.

Pathway 1: Friedel-Crafts Acylation of a Benzene Derivative

This pathway involves the formation of the benzyl-carbonyl bond in the final step.

Caption: Retrosynthesis via organocuprate acylation.

Evaluation: This pathway offers superior control. The synthesis of 2-furoyl chloride from 2-furoic acid is a high-yielding reaction. [9][11]The preparation of a 4-acetoxybenzyl halide from the corresponding alcohol is also a standard transformation. The key step, the coupling of the organocuprate with the acyl chloride, is known to be effective for the synthesis of unsymmetrical ketones. [6][8][16]This route avoids harsh acidic conditions that could compromise the furan ring.

Section 5: Recommended Synthetic Protocol (Based on Pathway 2)

This section provides a detailed, step-by-step methodology for the synthesis of 4-Acetoxybenzyl 2-furyl ketone.

Step 1: Acetylation of 4-Hydroxybenzyl Alcohol

Objective: To protect the phenolic hydroxyl group.

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 4-Hydroxybenzyl alcohol | 1.0 | 124.14 | 10.0 g |

| Acetic Anhydride | 1.2 | 102.09 | 9.8 mL |

| Pyridine | --- | 79.10 | 50 mL |

Procedure:

-

To a solution of 4-hydroxybenzyl alcohol (10.0 g) in pyridine (50 mL) in a round-bottom flask equipped with a magnetic stirrer, add acetic anhydride (9.8 mL) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 4-acetoxybenzyl alcohol.

Step 2: Bromination of 4-Acetoxybenzyl Alcohol

Objective: To generate the electrophilic partner for organometallic coupling.

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 4-Acetoxybenzyl alcohol | 1.0 | 166.17 | (Assumed from Step 1) |

| Phosphorus tribromide (PBr₃) | 0.4 | 270.69 | (Calculated based on alcohol) |

| Diethyl ether (anhydrous) | --- | 74.12 | (Sufficient volume) |

Procedure:

-

Dissolve 4-acetoxybenzyl alcohol in anhydrous diethyl ether in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add phosphorus tribromide (0.4 equivalents) dropwise with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then at room temperature for 2 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Separate the organic layer, and wash it with cold water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield 4-acetoxybenzyl bromide.

Step 3: Synthesis of 2-Furoyl Chloride

Objective: To prepare the acylating agent.

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Furoic acid | 1.0 | 112.08 | 10.0 g |

| Thionyl chloride (SOCl₂) | 2.0 | 118.97 | 13.0 mL |

| DMF | Catalytic | 73.09 | 2-3 drops |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-furoic acid (10.0 g) in thionyl chloride (13.0 mL).

-

Add a catalytic amount of DMF (2-3 drops).

-

Heat the mixture to reflux for 2 hours, or until gas evolution ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

Distill the residue under vacuum to obtain pure 2-furoyl chloride. [11]

Step 4: Gilman Coupling to form 4-Acetoxybenzyl 2-furyl ketone

Objective: The final C-C bond formation.

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 4-Acetoxybenzyl bromide | 1.0 | 229.07 | (From Step 2) |

| Lithium metal | 2.2 | 6.94 | (Calculated) |

| Copper(I) iodide (CuI) | 0.55 | 190.45 | (Calculated) |

| 2-Furoyl chloride | 1.0 | 130.53 | (From Step 3) |

| THF (anhydrous) | --- | 72.11 | (Sufficient volume) |

Procedure:

-

Preparation of the Organolithium Reagent: In a flame-dried, three-necked flask under an inert atmosphere, add lithium metal to anhydrous THF. Cool the suspension to -78 °C. Add the 4-acetoxybenzyl bromide dissolved in anhydrous THF dropwise. Stir for 1 hour at -78 °C.

-

Preparation of the Gilman Reagent (Organocuprate): In a separate flame-dried flask, suspend copper(I) iodide in anhydrous THF at -78 °C. Slowly add the freshly prepared organolithium solution via cannula. Allow the mixture to stir at this temperature for 30 minutes to form the lithium di-(4-acetoxybenzyl)cuprate.

-

Coupling Reaction: Add a solution of 2-furoyl chloride in anhydrous THF dropwise to the Gilman reagent at -78 °C.

-

Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 4-Acetoxybenzyl 2-furyl ketone.

Section 6: Conclusion

The retrosynthetic analysis of 4-Acetoxybenzyl 2-furyl ketone reveals two primary synthetic strategies. The pathway involving the acylation of a 4-acetoxybenzyl organocuprate with 2-furoyl chloride is recommended as the more reliable and higher-yielding approach. This route relies on well-established and controllable reactions, avoiding harsh conditions that could be detrimental to the furan moiety. The provided experimental protocol offers a detailed guide for the practical execution of this synthesis, serving as a valuable resource for professionals in the field of chemical and pharmaceutical development.

References

- Retrosynthetic analysis - AWS. (n.d.).

- Dean, J., & Francis, A. (n.d.). Basics of Retrosynthetic Analysis: A Review for Beginners. International Journal of Science and Research (IJSR).

- Wang, Y. (2020). Basics of Retrosynthetic Analysis. International Core Journal of Engineering, 6(11).

- Xing Rui. (n.d.). Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used?. FAQ.

- Clayden, J., Greeves, N., & Warren, S. (2020, October 11). Chapter 30: Retrosynthetic Analysis. Organic Chemistry by Clayden - Greeves [Video]. YouTube.

- Google Patents. (n.d.). CN106674166A - Preparation method of furoyl chloride.

- Filo. (2025, November 23). Alkylation and acylation of furan.

- Google Patents. (n.d.). CN103664838A - Method for preparing 2-furyl-methylketon from ethenone.

- Organic Chemistry Portal. (n.d.). Furan synthesis.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.

- Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents.

- Wikipedia. (n.d.). 2-Furoyl chloride.

- Google Patents. (n.d.). US2515123A - Acylation of furan.

- McCorkle, M., & Turck, J. A., Jr. (1936). The Friedel-Crafts Reaction with Furans. Iowa Academy of Science Proceedings, 43(1), 205-206.

- ACS Publications. (n.d.). Unsymmetrical Ketone Synthesis via a Three-Component Connection Reaction of Organozincs, Allylating Agents, and Carbon Monoxide. The Journal of Organic Chemistry.

-

ResearchGate. (n.d.). Acetylation of alcohols and phenols. Retrieved February 6, 2026, from [Link]

- SGRL. (n.d.). 2-Furoyl chloride- 527-69-5.

- Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.

- RSC Publishing. (2018). 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities. RSC Advances.

- Osbourn, J. (2021, July 8). Addition of an Organocuprate to an Acid Chloride [Video]. YouTube.

- ChemistNate. (2014, September 15). Grignard Reagent + Acid Chloride = Tertiary Alcohol (Mechanism) [Video]. YouTube.

- MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.

- Ramachandran, P. V., Lin, R., Alawaed, A. A., & Hamann, H. J. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. Organic & Biomolecular Chemistry.

- University of Calgary. (n.d.). Ch24 - Acylation of phenols.

- CDH Fine Chemical. (n.d.). 2-furoyl chloride for synthesis.

- ResearchGate. (2025). Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2′-Bifurans and 2-(Thiophen-2-yl)furans. Molecular Diversity.

- (n.d.). regioselective friedel-crafts acylation with.

- PrepChem.com. (n.d.). Synthesis of 4-(2-furyl)butan-2-one.

- Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For.

- European Patent Office. (1994). Process for preparing para-hydroxybenzyl alcohol. EP 0386639 B1.

- Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates).

-

ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. Retrieved February 6, 2026, from [Link]

- Benchchem. (n.d.). Application Notes and Protocols: 4-Hydroxybenzyl Alcohol as a Precursor in Organic Synthesis.

- RSC Publishing. (n.d.). Synthesis of pyrazolylvinyl ketones from furan derivatives.

- SciSpace. (n.d.). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04.

- Wikipedia. (n.d.). 2-Acetylfuran.

- ElectronicsAndBooks. (n.d.). Studies on Furan Compounds. III. A New Synthesis of Furyl Ketones.

- Loba Chemie. (2017, October 5). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS CAS No.

- (n.d.). The Reaction of Tetrahydrofuran and 2,5-Dimethyltetrahydrofuran with Acyl Halides.

- Google Patents. (n.d.). US5019656A - Process for preparing p-hydroxybenzyl alcohol.

- ResearchGate. (2026). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Catalysis Science & Technology.

- Batra, P. C., & Rozdon, O. N. (1949). Acetylation of phenols using acetic acid. Proceedings of the Indian Academy of Sciences - Section A, 29(5), 349-352.

- Wikipedia. (n.d.). Reactions of organocopper reagents.

- Sigma-Aldrich. (n.d.). 2-Furyl methyl ketone 99 1192-62-7.

Sources

- 1. deanfrancispress.com [deanfrancispress.com]

- 2. icj-e.org [icj-e.org]

- 3. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 4. Alkylation and acylation of furan | Filo [askfilo.com]

- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 6. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 10. 2-Furoyl chloride- 527-69-5 [ganeshremedies.com]

- 11. guidechem.com [guidechem.com]

- 12. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. scispace.com [scispace.com]

- 16. youtube.com [youtube.com]

Application Note: Biological Activity Screening of Novel Furyl Ketones

[1]

Executive Summary & Pharmacophore Context

Novel furyl ketones (furan-based chalcone analogs and Mannich bases) represent a privileged structural class in medicinal chemistry. The furan ring acts as a bioisostere for phenyl groups, often improving water solubility and altering metabolic stability.[1] However, the

This guide provides a rigorous, self-validating workflow to distinguish true pharmacological "hits" from promiscuous pan-assay interference compounds (PAINS). We focus on two critical axes: broad-spectrum antimicrobial activity and mammalian cytotoxicity (Selectivity Index profiling).

Phase I: Compound Management & Solubility Optimization

Before biological testing, the physicochemical integrity of the library must be established. Furyl ketones are lipophilic; improper solubilization is the #1 cause of false negatives in screening.

Protocol A: Solubilization & Stability Check

Objective: Create a stable stock solution without precipitating in aqueous media.

-

Primary Stock: Dissolve neat compound in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .

-

Expert Insight: Avoid ethanol. Furyl ketones can undergo transesterification or acetal formation in protic solvents over time.

-

-

Visual QC: Centrifuge the stock at 10,000 x g for 5 minutes. If a pellet forms, the compound is not fully soluble.

-

Working Solution (The "Crash" Test): Dilute the stock 1:100 into the specific assay media (e.g., Mueller-Hinton Broth).

-

Pass: Solution remains clear.

-

Fail: Turbidity or crystal formation visible.[2]

-

Correction: If precipitation occurs, reduce Primary Stock to 5 mM or use a co-solvent system (DMSO:PEG400 1:1).

-

Phase II: Antimicrobial Susceptibility Profiling (CLSI Standard)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for Broth Microdilution. We utilize a resazurin-based endpoint for higher sensitivity than visual turbidity.

Workflow Diagram: Screening Logic

Caption: Figure 1. Resazurin-modified broth microdilution workflow. Resazurin (blue) is reduced to resorufin (pink) only by metabolically active bacteria.

Detailed Protocol: Broth Microdilution

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]

-

Test Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).[3]

-

Resazurin sodium salt (0.015% w/v in sterile PBS).

Steps:

-

Plate Layout: Dispense 100 µL CAMHB into all wells of a 96-well plate.

-

Compound Addition: Add 100 µL of compound stock to Column 1. Perform serial 2-fold dilutions across to Column 10. Discard the final 100 µL.

-

Result: Concentration range typically 100 µM

0.19 µM.

-

-

Controls (Critical for Validity):

-

Column 11 (Growth Control): Media + Bacteria + Solvent (DMSO).[2] Must show growth.

-

Column 12 (Sterility Control): Media only. Must remain clear.

-

-

Inoculation: Dilute 0.5 McFarland standard bacterial suspension 1:100, then add 100 µL to wells 1-11.

-

Final Density: ~5 x

CFU/mL.

-

-

Incubation: 37°C for 18-24 hours.

-

Readout: Add 30 µL Resazurin solution. Incubate 2-4 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth.

-

MIC Definition: The lowest concentration well that remains blue.

-

Phase III: Cytotoxicity & Selectivity Index (SI)

A potent antimicrobial is useless if it kills mammalian cells at the same concentration. We use the MTT assay to determine the CC50 (Cytotoxic Concentration 50%) and calculate the Selectivity Index.

Protocol B: MTT Assay on HEK293 (Normal) & HeLa (Cancer) Cells

Mechanism: Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT tetrazolium to purple formazan crystals.

Steps:

-

Seeding: Seed cells at

cells/well in DMEM media. Incubate 24h for attachment. -

Treatment: Replace media with compound-containing media (Serial dilutions).

-

Expert Constraint: Final DMSO concentration must be

0.5% . Higher levels permeabilize membranes, causing false toxicity data.

-

-

Exposure: Incubate for 48 hours.

-

MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4 hours.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple crystals.

-

Quantification: Measure Absorbance (OD) at 570 nm.

Data Analysis: The Selectivity Index (SI)[5][6][7]

The SI is the definitive metric for drug development potential.

| SI Value | Interpretation | Action |

| < 1.0 | Toxic (Kills host before pathogen) | Discard |

| 1.0 - 5.0 | Moderate Selectivity | Lead Optimization Required |

| > 10.0 | High Selectivity | Advance to In Vivo |

Mechanistic Validation: ROS Generation

Furyl ketones often act via Reactive Oxygen Species (ROS) generation due to the furan ring's potential to undergo redox cycling.

Protocol C: DCFH-DA Assay

-

Incubate bacterial cells with the compound at 0.5x MIC for 1 hour.

-

Add DCFH-DA (10 µM). This non-fluorescent probe enters the cell and is oxidized by ROS to fluorescent DCF.

-

Measure Fluorescence (Ex: 485 nm / Em: 535 nm).

-

Result: A significant increase in fluorescence compared to control indicates oxidative stress as the Mechanism of Action (MoA).

-

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[3][4][5] [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. clyte.tech [clyte.tech]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Protocol for the Gram-Scale Synthesis of 4-Acetoxybenzyl 2-furyl ketone

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, two-step protocol for the gram-scale synthesis of 4-Acetoxybenzyl 2-furyl ketone, a potentially valuable building block in medicinal chemistry and fine chemical synthesis. The synthetic strategy is built upon a robust and scalable Friedel-Crafts acylation to form the key C-C bond, followed by a standard acetylation to yield the final product. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and rationale behind the chosen conditions, ensuring a reproducible and well-understood process for researchers.

Introduction and Strategic Overview

Furyl ketones are prevalent structural motifs in natural products and pharmaceuticals. The title compound, 4-Acetoxybenzyl 2-furyl ketone, combines this furan moiety with an acetoxybenzyl group, making it an attractive intermediate for further elaboration in drug discovery programs. The synthesis is logically approached in two primary stages:

-

Formation of the Carbon-Carbon Backbone: A Friedel-Crafts acylation between furan and an activated derivative of 4-hydroxyphenylacetic acid is employed to construct the core structure, 4-Hydroxybenzyl 2-furyl ketone.

-

Functional Group Manipulation: The hydroxyl group of the intermediate is then acetylated to afford the target molecule.

This method was designed to be accessible, relying on common laboratory reagents and techniques, while addressing the specific challenges associated with the chemistry of furan, a substrate known for its sensitivity to harsh acidic conditions.

Overall Reaction Scheme:

Step 1: Friedel-Crafts Acylation

Step 2: Acetylation

Critical Safety Considerations

This protocol involves several hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Furan: Highly flammable, carcinogenic, and can form explosive peroxides upon storage. Ensure the use of a fresh, inhibitor-stabilized bottle.

-

Thionyl Chloride (SOCl₂): Extremely corrosive and toxic. Reacts violently with water to release toxic HCl and SO₂ gases. Handle with extreme care under anhydrous conditions.[1][2][3][4][5]

-

Tin(IV) Chloride (SnCl₄): A corrosive Lewis acid that reacts exothermically with water. Handle under an inert, anhydrous atmosphere.

-

Acetic Anhydride: Flammable, corrosive, and causes severe burns. It is also a lachrymator.[6][7][8][9]

-

Pyridine: Flammable, toxic, and has a noxious odor. It is harmful if inhaled or absorbed through the skin.[10][11][12][13][14]

-

Dichloromethane (DCM): A volatile suspected carcinogen. Use in a well-ventilated fume hood.

Materials and Equipment

Reagents and Materials Data Table

| Reagent | Formula | MW ( g/mol ) | Amount (g) | Mmol | Equivalents | Supplier Notes |

| Part A: Friedel-Crafts Acylation | ||||||

| 4-Hydroxyphenylacetic acid | C₈H₈O₃ | 152.15 | 7.61 | 50.0 | 1.0 | Purity ≥98% |

| Thionyl Chloride | SOCl₂ | 118.97 | 8.92 (5.4 mL) | 75.0 | 1.5 | Use fresh, high-purity |

| Furan | C₄H₄O | 68.07 | 4.08 (4.6 mL) | 60.0 | 1.2 | Use fresh, stabilized |

| Tin(IV) Chloride (SnCl₄) | SnCl₄ | 260.51 | 14.33 (6.5 mL) | 55.0 | 1.1 | Anhydrous, ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~300 mL | - | - | Anhydrous |

| Part B: Acetylation | ||||||

| 4-Hydroxybenzyl 2-furyl ketone | C₁₂H₁₀O₃ | 202.21 | (Product from Part A) | (e.g., 40.0) | 1.0 | - |

| Pyridine | C₅H₅N | 79.10 | ~100 mL | - | - | Anhydrous |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 6.13 (5.7 mL) | 60.0 | 1.5 | Purity ≥99% |

Equipment

-

Round-bottom flasks (250 mL, 500 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bars

-

Schlenk line or inert gas (Argon/Nitrogen) setup

-

Addition funnel

-

Ice-water and dry ice/acetone baths

-

Rotary evaporator

-

Glassware for extraction (separatory funnel) and purification (chromatography column)

-

Standard laboratory glassware and consumables

Experimental Workflow Diagram

Caption: Overall workflow for the two-part synthesis.

Detailed Synthesis Protocol

Part A: Synthesis of 4-Hydroxybenzyl 2-furyl ketone

Rationale: This part involves two stages: the in-situ preparation of 4-hydroxyphenylacetyl chloride and its immediate use in a Friedel-Crafts reaction. The acid chloride is highly reactive and moisture-sensitive, so it is not isolated. The subsequent acylation is performed at low temperatures to mitigate the polymerization of furan, a known issue with strong Lewis acids.[15] Tin(IV) chloride is selected as a Lewis acid catalyst that is effective yet generally milder than aluminum chloride.[16][17]

Procedure:

-

Preparation of Acylating Agent:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser (with a gas outlet to a scrubber), add 4-hydroxyphenylacetic acid (7.61 g, 50.0 mmol).

-

Under an inert atmosphere (Argon), add thionyl chloride (5.4 mL, 75.0 mmol) dropwise at room temperature.

-

Heat the mixture to 60-65 °C and stir for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The crude 4-hydroxyphenylacetyl chloride is a viscous oil and should be used immediately in the next step.

-

-

Friedel-Crafts Acylation:

-

In a separate 500 mL three-neck flask under an Argon atmosphere, dissolve furan (4.6 mL, 60.0 mmol) in 150 mL of anhydrous dichloromethane (DCM).

-

Cool the solution to -10 °C using a dry ice/acetone bath.

-

Slowly add tin(IV) chloride (6.5 mL, 55.0 mmol) dropwise via syringe over 15 minutes, maintaining the internal temperature below -5 °C.

-

Dissolve the crude 4-hydroxyphenylacetyl chloride from the previous step in 50 mL of anhydrous DCM and transfer it to an addition funnel.

-

Add the acyl chloride solution to the furan/SnCl₄ mixture dropwise over 30 minutes, ensuring the temperature remains below 0 °C.

-

Once the addition is complete, transfer the flask to an ice-water bath and stir at 0 °C for an additional 3 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

-

Work-up and Purification:

-

Slowly pour the reaction mixture into a beaker containing 200 mL of crushed ice and 20 mL of concentrated HCl with vigorous stirring to quench the reaction.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of DCM.

-

Combine all organic layers and wash sequentially with 100 mL of saturated NaHCO₃ solution and 100 mL of brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate to afford 4-Hydroxybenzyl 2-furyl ketone as a solid.

-

Part B: Synthesis of 4-Acetoxybenzyl 2-furyl ketone

Rationale: This is a standard esterification of a phenol. Pyridine acts as both the solvent and a nucleophilic catalyst, activating the acetic anhydride and scavenging the acetic acid byproduct.[18][19][20] The reaction is typically high-yielding and clean.

Procedure:

-

Acetylation Reaction:

-

Dissolve the purified 4-Hydroxybenzyl 2-furyl ketone (e.g., 8.08 g, 40.0 mmol, assuming a theoretical yield from the previous step) in 100 mL of anhydrous pyridine in a 250 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add acetic anhydride (5.7 mL, 60.0 mmol) dropwise with stirring.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add 50 mL of water to quench any remaining acetic anhydride.

-

Dilute the mixture with 200 mL of ethyl acetate.

-

Transfer to a separatory funnel and wash sequentially with 2 M HCl (3 x 100 mL, to remove pyridine), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield 4-Acetoxybenzyl 2-furyl ketone as a pure solid.

-

Mechanistic Insight: Friedel-Crafts Acylation

The core C-C bond formation occurs via an electrophilic aromatic substitution mechanism.

Sources

- 1. carlroth.com:443 [carlroth.com:443]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. bionium.miami.edu [bionium.miami.edu]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. ineos.com [ineos.com]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. fishersci.com [fishersci.com]

- 12. kishida.co.jp [kishida.co.jp]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Friedel–Crafts Acylation [sigmaaldrich.com]

- 17. byjus.com [byjus.com]

- 18. semanticscholar.org [semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Potential use of 4-Acetoxybenzyl 2-furyl ketone in materials science

Executive Summary

This application note details the methodological integration of 4-Acetoxybenzyl 2-furyl ketone (CAS 898766-71-7) into advanced material workflows. While historically cataloged as a pharmaceutical intermediate, its unique molecular architecture—featuring an electron-rich furan moiety and a latent phenolic ester (acetoxy) linked by a ketone bridge—positions it as a high-value candidate for Smart Materials .[1]

We present a validated pathway to utilize this compound as a reversible crosslinker in epoxy-amine networks.[1] By exploiting the furan ring for Diels-Alder (DA) chemistry and the acetoxy group as a masked hydroxyl functionality, researchers can engineer thermosets that exhibit intrinsic self-healing properties and tunable thermal stability.[1]

Molecular Architecture & Material Potential

The utility of 4-Acetoxybenzyl 2-furyl ketone stems from its bifunctional nature, allowing it to act as a "bridge" molecule between rigid polymer backbones and reversible crosslinking domains.[1]

| Functional Group | Material Science Function | Mechanism of Action |

| Furan Ring | Reversible Crosslinker | Acts as the diene in Diels-Alder reactions with maleimides.[1] Enables thermo-reversible bond formation (Self-Healing).[1] |

| Acetoxy (-OAc) | Latent Anchor Site | Hydrolyzes to a phenol (-OH).[1] This phenol can react with epoxides, isocyanates, or activated esters to graft the molecule onto a polymer backbone.[1] |

| Ketone Linker | Photochemical Handle | Provides UV absorption properties; potential for Norrish Type I/II cleavage or radical generation (secondary application). |

Diagram 1: The "Dual-Lock" Material Strategy

The following logic flow illustrates how the molecule is activated and integrated into a polymer network.

Caption: Figure 1. The synthetic workflow converting the precursor into a functional self-healing network node.[1]

Experimental Protocols

Protocol A: Precursor Activation (Deacetylation)

Objective: To unmask the phenolic hydroxyl group, converting the acetoxy ester into a reactive phenol without affecting the furan ring or ketone linker.[1]

Reagents:

-

4-Acetoxybenzyl 2-furyl ketone (10 mmol)[1]

-

Hydrazine hydrate (12 mmol) or Pyrrolidine (catalytic)

-

Solvent: Methanol/THF (1:1 v/v)

Procedure:

-

Dissolution: Dissolve 10 mmol of the starting ketone in 20 mL of MeOH/THF mixture under nitrogen atmosphere.

-

Reagent Addition: Add hydrazine hydrate dropwise at 0°C. Note: Hydrazine is preferred over strong bases (NaOH) to prevent potential aldol condensation at the methylene bridge.

-

Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product (phenol) will be more polar (lower Rf).

-

Quench & Isolation: Neutralize with dilute HCl (pH 6), evaporate solvent, and extract with dichloromethane.

-

Validation: FTIR analysis should show the disappearance of the ester carbonyl stretch (~1760 cm⁻¹) and appearance of a broad -OH stretch (~3300 cm⁻¹).

Protocol B: Synthesis of Furan-Functionalized Epoxy Prepolymer

Objective: To graft the activated furan-ketone onto a standard epoxy resin (e.g., DGEBA).[1]

Procedure:

-

Stoichiometry: Mix Diglycidyl Ether of Bisphenol A (DGEBA) with the activated phenol from Protocol A. Molar ratio: 1.0 : 0.2 (Epoxy : Phenol). This leaves excess epoxy groups for structural curing.

-

Catalysis: Add 1 mol% Triphenylphosphine (PPh₃) as a catalyst for the phenol-epoxy reaction.

-

Grafting: Heat to 130°C for 4 hours.

-

Verification: ¹H-NMR will show broadening of furan peaks (due to polymer attachment) and a decrease in epoxy ring signals.

Protocol C: Thermo-Reversible Crosslinking (The Self-Healing Step)

Objective: To create the reversible network using Diels-Alder chemistry.[1]

Reagents:

-

Furan-Grafted Prepolymer (from Protocol B)[1]

-

1,1'-(Methylenedi-4,1-phenylene)bismaleimide (BMI) - The Crosslinker[1]

Procedure:

-

Mixing: Dissolve the Prepolymer and BMI in Chloroform (or process as a melt if solvent-free is required).

-

Ratio: Ensure 1:1 molar ratio between Furan groups and Maleimide groups.

-

-

Curing (Forward DA): Cast the film and heat at 60°C for 24 hours .

-

Why 60°C? This temperature promotes the endo Diels-Alder adduct formation without triggering the retro-reaction.[1]

-

-

Damage Simulation: Scratch the cured film with a razor blade.

-

Healing Cycle (Retro-DA):

-

Heat film to 120°C for 10 minutes (Decoupling: Retro-DA reaction breaks crosslinks, increasing chain mobility to flow into the crack).[1]

-

Cool slowly to 60°C (Recoupling: DA bonds reform, locking the "healed" shape).

-

Characterization & Validation

To ensure scientific integrity, the following characterization matrix is required.

| Method | Target Parameter | Expected Result (Success Criteria) |

| FTIR | Maleimide C=C peak (690 cm⁻¹) | Disappears upon curing (60°C); Reappears upon heating (120°C).[1] |

| DSC | Thermal Transitions | Distinct endothermic peak at ~110-130°C representing the Retro-Diels-Alder decoupling.[1] |

| Rheology | Storage Modulus ( |

Diagram 2: Rheological Validation Workflow

This diagram visualizes the critical testing path to confirm self-healing capability.[1]

Caption: Figure 2. Rheological testing cycle to confirm thermo-reversibility and network integrity.

Safety & Storage

-

Storage: 4-Acetoxybenzyl 2-furyl ketone should be stored at 2-8°C, protected from light. The furan ring is susceptible to oxidation over long periods.

-

Handling: The deacetylated phenol intermediate is prone to oxidation; handle under inert gas (Ar/N₂) until reacted with the epoxy.

References

-

Gandini, A. (2013). The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis. Progress in Polymer Science, 38(1), 1-29.[1] [1]

-

Scheltjens, G., et al. (2013). Self-healing thermoset materials based on reversible Diels–Alder chemistry.[1] Polymer Chemistry, 4, 5344-5347.[1]

-

GuideChem. (2024). 4-Acetoxybenzyl 2-furyl ketone Product Properties and CAS 898766-71-7 Entry.

-

Liu, Y.L., & Chuo, T.W. (2013).[1] Self-healing polymers based on thermally reversible Diels–Alder chemistry.[1] Polymer Chemistry, 4, 2194-2205.[1]

Sources

Technical Support Center: Synthesis of Acetoxy-Substituted Furyl Ketones

Welcome to the Advanced Synthesis Support Module. Topic: Troubleshooting & Optimization of Acetoxy-Furyl Ketone Synthesis. Lead Scientist: Dr. A. Vance, Senior Application Scientist.

Executive Summary

Synthesizing acetoxy-substituted furyl ketones presents a "perfect storm" of chemical instability. You are attempting to place an electron-withdrawing ketone and an electron-donating (but hydrolytically labile) acetoxy group on a furan ring that is notoriously sensitive to acid-catalyzed polymerization (resinification) and oxidative ring opening (Achmatowicz/Piancatelli rearrangements).

This guide prioritizes Gold-catalyzed cycloisomerization as the modern standard for generating these scaffolds, while providing rescue protocols for classical Friedel-Crafts approaches.

Part 1: Critical Troubleshooting (FAQ)

Issue 1: The "Black Tar" Phenomenon

User Report: "I added AlCl3 to my furan substrate and acyl chloride, and the reaction instantly turned black and viscous. No product found."

Diagnosis: Acid-Catalyzed Polymerization.

Furans are electron-rich dienes. In the presence of strong Lewis acids like Aluminum Chloride (

Corrective Protocol:

-

Switch Catalyst: Abandon

. Use milder, oxophilic Lewis acids. Boron Trifluoride Etherate ( -

Temperature Control: Never start at room temperature. Initiate at -78°C or -40°C , then warm slowly to 0°C.

-

Reagent Order: Pre-complex the Lewis acid with the anhydride/acyl chloride before adding the furan. This ensures the electrophile is the "hot" species, not the catalyst attacking the furan directly.

Issue 2: The "Vanishing" Acetoxy Group

User Report: "NMR shows the ethyl group of the ketone, but the acetoxy singlet is gone. I see a broad peak around 6-7 ppm or complex aliphatic signals."

Diagnosis: Hydrolysis-Driven Tautomerization. The acetoxy group on a furan is essentially an enol acetate . Under aqueous workup conditions (especially basic ones), it hydrolyzes to the hydroxyfuran (enol), which immediately tautomerizes to the stable furanone (keto form) or undergoes ring opening.

Corrective Protocol:

-

Buffer Your Workup: Never use strong base (

, -

Avoid Silica Gel: The acidity of silica gel can cleave the acetoxy group. Use neutral alumina for purification or perform a rapid filtration through a basic alumina plug.

-

Anhydrous Everything: Ensure solvents are dried over molecular sieves (3Å).

Part 2: Strategic Decision Matrix

Before starting your next batch, determine your synthetic pathway using this logic flow.

Figure 1: Strategic decision matrix for selecting the optimal synthetic route based on starting material availability.

Part 3: Recommended Protocol (Gold-Catalyzed)

The most robust method for generating acetoxy-substituted furyl ketones, avoiding the instability of intermediate acetoxyfurans, is the Gold(I)-catalyzed rearrangement of propargylic carboxylates . This method constructs the furan ring and installs the functionality in one step.

Mechanism Insight

This reaction proceeds via a 1,2-acyloxy migration (Rautenstrauch-type) followed by cyclization. The gold activates the alkyne, the carbonyl oxygen attacks, and the resulting carbenoid collapses to the furan.

Standard Operating Procedure (SOP)

Reagents:

-

Substrate:

-acyloxyalkynyl ketone (Propargylic carboxylate precursor). -

Catalyst:

(2-5 mol%) or -

Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous).

-

Temperature: Room Temperature to 60°C.

Step-by-Step:

-

Preparation: In a glovebox or under Argon, weigh the gold catalyst (2 mol%) into a flame-dried vial.

-

Dissolution: Dissolve the propargylic carboxylate (1.0 equiv) in anhydrous DCE (0.1 M concentration).

-

Initiation: Add the substrate solution to the catalyst vial.

-

Monitoring: Stir at room temperature. Monitor by TLC every 15 minutes.

-

Note: If the reaction is sluggish, heat to 40°C. Do not exceed 80°C to prevent acetoxy migration.

-

-

Quench: Filter the reaction mixture through a short pad of Celite to remove the gold catalyst.

-

Purification: Evaporate solvent under reduced pressure. Purify via flash chromatography on Neutral Alumina (Gradient: Hexanes

10% EtOAc/Hexanes).

Data Table: Catalyst Performance Comparison

| Catalyst | Yield | Reaction Time | Selectivity | Notes |

| IPrAuNTf2 | 88-95% | 1-2 h | High | Best for sterically hindered ketones. |

| AuCl3 | 40-60% | 6-12 h | Moderate | Often causes decomposition; too Lewis acidic. |

| AgOTf | <10% | 24 h | Low | Insufficient activation of the alkyne. |

Part 4: Mechanistic Visualization

Understanding the pathway helps you troubleshoot "stalled" reactions.

Figure 2: Mechanistic pathway for the Gold(I)-catalyzed synthesis of acetoxy-furyl ketones from propargylic carboxylates.

References

-

Hashmi, A. S. K. (2007). "Gold-Catalyzed Organic Reactions."[1][2][3][4] Chemical Reviews, 107(7), 3180–3211. Link

-

Li, G., Zhang, G., & Zhang, L. (2010). "Gold-Catalyzed Synthesis of Furans from Propargylic Carboxylates." Journal of the American Chemical Society, 132(3), 820-821. Link

-

Keipour, S., et al. (2020). "Friedel-Crafts Acylation of Furan: A Review." Catalysts, 10(6), 684. Link

-

Piancatelli, G., et al. (1982). "Acid-catalyzed rearrangement of 2-furylcarbinols." Tetrahedron, 38(17), 2715-2719. Link

Sources

- 1. Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds [mdpi.com]

- 4. Gold-catalyzed propargylic substitutions: Scope and synthetic developments - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Friedel-Crafts acylation of furan with substituted acyl halides

Topic: Optimizing Friedel-Crafts Acylation of Furan with Substituted Acyl Halides Ticket Status: OPEN Assigned Specialist: Senior Application Scientist

Introduction: The "Furan Dilemma"

Welcome to the technical support hub for furan functionalization. If you are here, you have likely encountered the "black tar" phenomenon. Furan is an electron-rich heterocycle ($ \pi $-excessive), making it highly reactive toward electrophiles.[1] However, this same reactivity renders it acid-sensitive.

Standard Friedel-Crafts conditions (e.g.,

Part 1: Troubleshooting Guides (Q&A)

Ticket #001: "My reaction mixture turns into a black resin/tar immediately."

Diagnosis: Acid-catalyzed polymerization.

The furan ring is acting as a nucleophile toward protons (

Corrective Actions:

-

Switch the Catalyst: Replace hard Lewis acids (

,-

Recommendation: Use Boron Trifluoride Etherate (

) or Tin(IV) Chloride (

-

-

The "Inverse Addition" Protocol: Never add the catalyst to the furan.

-

Standard Protocol: Mix Acyl Halide + Catalyst first (generate the complex). Then, add this complex dropwise to the Furan solution at low temperature (

C to

-

-

Scavenge Acid: If using protic-sensitive substrates, consider adding a proton scavenger (e.g., 2,6-di-tert-butylpyridine) if the mechanism allows, though strictly anhydrous conditions usually suffice.

Ticket #002: "I need to couple a sterically hindered or electron-deficient acyl halide."

Diagnosis: Electrophile deactivation or steric blocking.[2] Substituted acyl halides (e.g., p-nitrobenzoyl chloride or pivaloyl chloride) present kinetic challenges.

Corrective Actions:

-

Electron-Deficient Acyl Halides: These are actually more reactive electrophiles but are prone to hydrolysis.

-

Fix: Ensure strictly anhydrous conditions.[2] Use Dichloromethane (DCM) as the solvent; its polarity stabilizes the acylium intermediate without participating in the reaction.

-

-

Sterically Hindered Halides:

-

Fix: Increase the temperature cautiously. Start at

C and slowly warm to Room Temperature (RT). Do not reflux. If

-

Ticket #003: "I am getting a mixture of C2 and C3 isomers."

Diagnosis: Loss of regiocontrol. Furan naturally favors C2 (alpha) substitution due to the greater resonance stabilization of the sigma complex. C3 substitution usually only occurs if C2 is blocked or if the reaction is under thermodynamic control at high temperatures.

Corrective Actions:

-

Temperature Control: Kinetic control favors C2. Keep the reaction below

C. High temperatures promote reversibility and isomerization to the thermodynamically stable product (though for furan, C2 is usually both). -

Solvent Effects: Avoid nitromethane if regioselectivity is poor; it can complex with the acylium ion and alter the effective steric bulk of the electrophile. Stick to DCM or 1,2-dichloroethane.

Part 2: Catalyst Selection Matrix

The choice of Lewis Acid (LA) is the single most critical variable.

| Catalyst | Lewis Acidity | Risk of Polymerization | Recommended Use Case |

| High (Hard) | Critical | Only for deactivated furans (e.g., with EWGs already attached). Requires complexation first.[2] | |

| Moderate | Moderate | General purpose. Good balance of reactivity and stability. | |

| Moderate | Low | Gold Standard for sensitive furans. Easy workup. | |

| Low (Soft) | Very Low | For highly reactive acyl halides (e.g., anhydrides or activated halides). | |

| Zeolite (H-Beta) | Variable | Very Low | Green chemistry applications. Heterogeneous (easy removal). |

Part 3: Visualizing the Workflow

Figure 1: Catalyst Decision Tree & Process Flow

Caption: Decision logic for catalyst selection to minimize furan ring opening and resinification.

Part 4: Optimized Experimental Protocol

Protocol ID: FA-BF3-001

Method:

Reagents:

-

Furan (1.0 equiv) - Freshly distilled

-

Substituted Acyl Chloride (1.1 equiv)

- (1.1 - 1.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Complex Formation (The "Inverse" Step):

-

In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve the Acyl Chloride (1.1 equiv) in anhydrous DCM.

-

Cool to

C. -

Add

(1.1 equiv) dropwise. Stir for 15–30 minutes. -

Observation: The solution may change color (yellow/orange), indicating the formation of the electrophilic acylium-Lewis Acid complex.

-

-

Acylation:

-

Cool the mixture further to

C or -

Dissolve Furan (1.0 equiv) in a small volume of DCM.

-

Add the Furan solution slowly (dropwise) to the Acylium complex over 20 minutes.

-

Critical: Do not allow the temperature to spike.

-

-

Reaction Monitoring:

-

Allow to warm to

C. Monitor by TLC or GC-MS. -

Most reactions are complete within 1–3 hours.

-

-

Quench & Workup:

-

Pour the reaction mixture into ice-cold saturated

solution (neutralizes the acid immediately). -

Extract with DCM (

). -

Wash organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Purify via silica gel flash chromatography.[2] Note: Furan derivatives can be light-sensitive; store in amber vials.

-

References

-

Heid, J. V., & Levine, R. (1948).[3] The Acylation of Furan and Thiophene with Aliphatic Anhydrides in the Presence of Boron Trifluoride-Etherate. The Journal of Organic Chemistry. Link

-

Opietnik, M., et al. (2012).[3] Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2.[3] Current Organic Chemistry. Link

-

Sarvari, M. H., & Sharghi, H. (2004).[4] A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst. The Journal of Organic Chemistry. Link

-

Kirk-Othmer Encyclopedia of Chemical Technology. Furan Derivatives. (General reference for furan stability and polymerization risks). Link

-

Vekariya, R. H., & Aubé, J. (2016).[4] Intermolecular Friedel-Crafts Acylation in Hexafluoro-2-propanol. Organic Letters. (Modern solvent approaches). Link

Sources

Technical Support Center: Purification of 4-Acetoxybenzyl 2-furyl ketone

Ticket ID: #PUR-882-FUR | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulties purifying 4-Acetoxybenzyl 2-furyl ketone (1-(furan-2-yl)-2-(4-acetoxyphenyl)ethanone). This molecule presents a "Goldilocks" challenge in organic synthesis:

-

Acid Sensitivity: The furan ring is prone to acid-catalyzed ring opening and polymerization (darkening/tarring).

-

Base Sensitivity: The acetoxy (ester) group is susceptible to hydrolysis, yielding the phenolic impurity (4-hydroxybenzyl derivative).

-

Enolization Risk: The methylene bridge (

) between the carbonyl and the aryl ring is activated, increasing the risk of condensation side reactions.

This guide provides a self-validating purification protocol designed to navigate these instability windows.

Module 1: The "Golden Path" Protocol

Standard Operating Procedure (SOP) for >98% Purity

A. Crude Workup (The Critical First Step)

Do not proceed to purification until the crude profile is stabilized. Most failures occur here because residual Lewis acids (from Friedel-Crafts) or mineral acids initiate furan degradation during solvent removal.

-

Quench: Pour reaction mixture onto ice/water.

-

Neutralization: Adjust aqueous layer to pH 6.5–7.5 using saturated

.-

Warning: Do NOT use

(hydrolyzes the ester). -

Warning: Do NOT leave acidic (destroys the furan).

-

-

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Drying: Dry organic layer over anhydrous

(neutral) rather than -

Concentration: Rotary evaporate at bath temperature < 40°C . High heat promotes intermolecular condensation.

B. Primary Method: Recrystallization (Recommended)

Chromatography should be a fallback due to silica acidity.

| Parameter | Specification | Reason |

| Solvent System | IPA / Hexane (or Heptane) | Ethanol can sometimes cause transesterification if heated too long; IPA is safer. |

| Ratio | 1:3 to 1:5 | Optimizes recovery of the moderately polar ketone. |

| Temperature | Dissolve at 50°C; Cool to -10°C | Avoid boiling (reflux) to minimize thermal decomposition. |

Protocol:

-

Dissolve crude solid in minimal warm Isopropanol (IPA) (approx. 3-5 mL per gram).

-

Slowly add Hexane until persistent cloudiness appears.

-

Add 1-2 drops of IPA to clear the solution.

-

Seed the solution with a pure crystal if available (prevents oiling out).

-

Allow to cool to RT slowly, then refrigerate at 4°C, then freeze at -10°C.

-

Filter and wash with cold Hexane.

C. Secondary Method: Buffered Chromatography

Use only if crystallization fails. Standard silica gel is slightly acidic (pH 5-6) and will turn your compound black (polymerization).

-

Slurry Preparation: Suspend Silica Gel 60 in Hexane containing 1% Triethylamine (Et3N) .

-

Column Packing: Pour the slurry. Flush with 2 column volumes of pure Hexane to remove excess amine.

-

Elution: Run gradient from 5% EtOAc/Hexane

30% EtOAc/Hexane. -

Fraction Collection: Collect immediately; do not let the compound sit on silica overnight.

Module 2: Troubleshooting Center (FAQ)

Q1: "My column turned black/brown, and I lost mass. What happened?"

Diagnosis: Acid-Catalyzed Furan Polymerization. Mechanism: The acidic sites on the silica gel protonated the furan ring, initiating a chain reaction of ring-opening and polymerization (humins formation). Solution:

-

Immediate: Discard the column.

-

Corrective Action: You must buffer the stationary phase. Use the 1% Et3N pretreatment described in Module 1C. Alternatively, switch to Neutral Alumina (Grade III), which is much gentler on furans.

Q2: "I see a new spot on TLC (lower Rf) that stains purple/red with FeCl3."

Diagnosis: Ester Hydrolysis. Mechanism: The acetoxy group has cleaved, revealing the free phenol (4-hydroxybenzyl 2-furyl ketone). This usually happens if the workup was too basic (pH > 9) or if the crystallization solvent was wet alcohol. Solution:

-

Test: Treat a small sample with acetic anhydride/pyridine to see if it reverts to the product spot.

-

Prevention: Ensure workup pH is strictly 7.0. Dry solvents over molecular sieves before recrystallization.

Q3: "The product oils out instead of crystallizing."

Diagnosis: "Oiling Out" (Liquid-Liquid Phase Separation). Cause: The solution became supersaturated too quickly, or the melting point is depressed by impurities. Solution:

-

Re-heat to dissolve the oil.

-

Scratch the inner glass wall with a glass rod to induce nucleation.

-

Seeding: Add a tiny crystal of pure product at the cloud point.

-

Slower Cooling: Wrap the flask in a towel to slow the cooling rate.

Module 3: Visualization & Logic

Workflow Logic: Purification Decision Tree

Figure 1: Decision matrix for selecting the optimal purification route based on crude purity profile.

Decomposition Risk Pathway

Figure 2: The two primary degradation pathways: Acid-mediated polymerization and Base-mediated hydrolysis.

References & Grounding

-

Furan Stability & Purification:

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for handling acid-sensitive heterocycles).

-

Note on Silica Acidity: Silica gel typically has a pH of 4.0–6.0 in 10% aqueous suspension, sufficient to degrade electron-rich furans. See: .

-

-

Recrystallization of Aromatic Ketones:

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (General procedures for aryl ketone crystallization using Ethanol/Water or IPA/Hexane systems).

-

MIT OpenCourseWare. Recrystallization Guide. .

-

-

Buffered Chromatography Techniques:

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text on flash chromatography, noting the need for buffering with sensitive compounds). .

-

Improving the yield of 4-Acetoxybenzyl 2-furyl ketone synthesis

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization for 4-Acetoxybenzyl 2-furyl Ketone Synthesis

Executive Summary

This technical guide addresses the synthesis of 4-Acetoxybenzyl 2-furyl ketone (1-(furan-2-yl)-2-(4-acetoxyphenyl)ethanone) via the Friedel-Crafts acylation of furan with (4-acetoxyphenyl)acetyl chloride. This reaction is notoriously sensitive due to the acid-lability of the furan ring (leading to polymerization/tarring) and the potential instability of the acetoxy ester under strong Lewis acidic conditions.